N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide
Description
N-{2-[7-(Benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrazine core substituted with a benzyloxy group at position 7 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 2. The pyrido-pyrazine scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-18-13-17-22(28)24(9-8-23-21(27)20-7-4-12-30-20)10-11-25(17)14-19(18)29-15-16-5-2-1-3-6-16/h1-7,12-14H,8-11,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVOCMTDXDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide can involve several steps, typically starting with the preparation of the pyrido[1,2-a]pyrazine core. Here’s a broad outline of a potential synthetic route:
Formation of the Pyrido[1,2-a]pyrazine Core: This may be synthesized by cyclization reactions involving appropriate precursors such as o-phenylenediamine and a pyridine derivative.
Introduction of the Benzyloxy Group: Benzylation of the pyrido[1,2-a]pyrazine core can be achieved using benzyl bromide and a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Attachment of the Ethyl Linker: This can be carried out using a two-step process: halogenation (e.g., with bromoethane) followed by a nucleophilic substitution reaction.
Integration of the Thiophene-2-Carboxamide Moiety: The final step involves coupling the prepared intermediate with thiophene-2-carboxylic acid under peptide coupling conditions, utilizing reagents like EDCI and HOBt.
Industrial Production Methods
The industrial synthesis of this compound might follow similar steps but would be optimized for scale, yield, and cost-effectiveness. Automated continuous flow systems and advanced purification techniques like chromatography or crystallization would likely be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the benzyloxy or thiophene moieties, potentially forming ketones or sulfoxides.
Reduction: Reduction reactions might reduce the carboxamide to an amine or the dioxo-pyrido[1,2-a]pyrazine system to a more reduced state.
Substitution: Nucleophilic substitution at the benzyloxy or carboxamide positions is possible, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or thiophene-2-carboxylic acid derivatives.
Reduction: Aminated products or reduced pyrido[1,2-a]pyrazine derivatives.
Substitution: Varied compounds depending on the nucleophile used.
Scientific Research Applications
N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide has applications in several scientific domains:
Chemistry: Serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: Used in biochemical assays to study enzyme interactions due to its multi-functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: Employed in the development of advanced materials, such as polymers or electronic devices, due to its robust and versatile structure.
Mechanism of Action
The mechanism of action of N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide depends on its interactions at the molecular level:
Molecular Targets: The compound might target specific enzymes or receptors, blocking or modulating their activity.
Pathways Involved: Could involve inhibition of particular biochemical pathways, such as oxidative phosphorylation or specific signaling cascades.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Heterocyclic Carboxamides: Thiophene (target compound) and furan (BI99831) carboxamides differ in electronic properties; the bromine in BI99831 may facilitate cross-coupling reactions for further derivatization . Polarity: Example 322’s hydroxy group increases hydrophilicity, contrasting with the lipophilic benzyloxy group in the target compound .
Commercial Availability and Pricing
- BK13252 : Priced at $574–$1,194 per 1–50 mg (90% purity), reflecting the cost of fluorinated analogs .
Analytical and Spectroscopic Considerations
- Spectroscopy : Compounds like BK13252 and BI99831 are characterized using NMR, IR, and HRMS (e.g., BK13252’s SMILES:
O=C(C1CCCCC1)NCCN1CCn2c(C1=O)cc(=O)c(c2)OCc1ccc(cc1)F) . Similar techniques would apply to the target compound for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
